molecular formula C10H18N2O B2780050 5-(isopropoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856102-19-6

5-(isopropoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2780050
CAS No.: 1856102-19-6
M. Wt: 182.267
InChI Key: DFHPNPCJLXKQDI-UHFFFAOYSA-N
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Description

5-(isopropoxymethyl)-1-propyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an isopropoxymethyl group at position 5 and a propyl group at position 1, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the isopropoxymethyl group: This step involves the alkylation of the pyrazole ring with isopropoxymethyl halide in the presence of a base such as potassium carbonate.

    Addition of the propyl group: The final step is the alkylation of the nitrogen atom at position 1 with a propyl halide, again in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(isopropoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The isopropoxymethyl and propyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of pyrazole derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-(isopropoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(isopropoxymethyl)-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    1-Propyl-1H-pyrazole: Lacks the isopropoxymethyl group, making it less sterically hindered.

    5-Methyl-1-propyl-1H-pyrazole: Contains a methyl group instead of an isopropoxymethyl group, affecting its reactivity and properties.

    5-(Methoxymethyl)-1-propyl-1H-pyrazole: Has a methoxymethyl group, which is less bulky compared to the isopropoxymethyl group.

Uniqueness

5-(isopropoxymethyl)-1-propyl-1H-pyrazole is unique due to the presence of both the isopropoxymethyl and propyl groups, which influence its chemical reactivity and potential applications. The steric and electronic effects of these groups can lead to distinct properties and interactions compared to other pyrazole derivatives.

Properties

IUPAC Name

5-(propan-2-yloxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-4-7-12-10(5-6-11-12)8-13-9(2)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHPNPCJLXKQDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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